molecular formula C9H8BrClO B8144298 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-ol

5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B8144298
M. Wt: 247.51 g/mol
InChI Key: XACMIFORAPHJLQ-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of indanols It is characterized by the presence of bromine and chlorine substituents on the indanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-ol typically involves the bromination and chlorination of 2,3-dihydro-1H-inden-1-ol. One common method includes:

    Chlorination: The chlorination step can be performed using chlorine gas (Cl2) or N-chlorosuccinimide (NCS) under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction to the corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other functional groups using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted indanols depending on the nucleophile used.

Scientific Research Applications

5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    5-Chloro-2,3-dihydro-1H-inden-1-ol: Lacks the bromine substituent.

    7-Bromo-2,3-dihydro-1H-inden-1-ol: Lacks the chlorine substituent.

Uniqueness

5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-7-chloro-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACMIFORAPHJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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